molecular formula C14H12N2OS B2955143 (E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 322414-11-9

(E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B2955143
CAS No.: 322414-11-9
M. Wt: 256.32
InChI Key: HEKODQHKJVMBJV-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a4-hydroxybenzylidene moiety have been studied as fluorescent probes , suggesting potential targets could be cellular structures that can be visualized using fluorescence.

Mode of Action

Compounds with similar structures have been shown to interact with their targets throughphotoisomerization and thermal reversion . This suggests that the compound might interact with its targets by changing its conformation in response to light or heat, thereby affecting the target’s function.

Biochemical Pathways

Given its potential role as a fluorescent probe, it may be involved in pathways related tocellular imaging and detection .

Pharmacokinetics

Similar compounds have been used asfluorescent probes , suggesting that they can be absorbed and distributed within cells. The metabolism and excretion of these compounds would likely depend on the specific cellular and molecular context.

Result of Action

As a potential fluorescent probe, it could enable thevisualization of cellular structures and processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the photochemical properties of similar compounds have been shown to be affected by the confined environment . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as cellular compartmentalization and local microenvironment.

Properties

IUPAC Name

2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-10(2)18-14(13(9)7-15)16-8-11-3-5-12(17)6-4-11/h3-6,8,17H,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKODQHKJVMBJV-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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